An In-depth Technical Guide to the Spectroscopic Characterization of 6-Azaspiro[3.5]nonan-5-one
An In-depth Technical Guide to the Spectroscopic Characterization of 6-Azaspiro[3.5]nonan-5-one
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 6-Azaspiro[3.5]nonan-5-one. As a valuable scaffold in medicinal chemistry, unambiguous structural confirmation is paramount for its application in drug discovery and development. This document details the experimental protocols and in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating these orthogonal analytical techniques, we provide a self-validating methodology for the structural elucidation and quality control of 6-Azaspiro[3.5]nonan-5-one, ensuring the integrity of subsequent research and development efforts.
Introduction to 6-Azaspiro[3.5]nonan-5-one
6-Azaspiro[3.5]nonan-5-one is a spirocyclic lactam, a class of compounds that has garnered significant interest in medicinal chemistry. The spirocyclic core imparts a rigid, three-dimensional architecture that can be advantageous for achieving high-affinity and selective binding to biological targets. The presence of both a lactam functionality and a secondary amine offers multiple points for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries. Given its potential as a key building block, rigorous spectroscopic characterization is essential to confirm its chemical identity and purity.
Molecular Structure and Spectroscopic Correlation
The structure of 6-Azaspiro[3.5]nonan-5-one features a cyclobutane ring fused to a piperidinone ring at a quaternary carbon center. This unique arrangement gives rise to distinct spectroscopic signatures.
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NMR Spectroscopy: The asymmetry of the molecule is expected to result in a complex pattern of signals in both ¹H and ¹³C NMR spectra. The number of unique carbon and proton environments can be predicted from the structure.
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IR Spectroscopy: The key functional groups, the secondary amine (N-H) and the lactam carbonyl (C=O), will produce characteristic absorption bands.
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Mass Spectrometry: The molecular weight and fragmentation pattern will provide direct evidence of the elemental composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: Dissolve approximately 5-10 mg of 6-Azaspiro[3.5]nonan-5-one in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the clear observation of exchangeable protons like N-H.
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Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
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¹H NMR Acquisition:
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Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
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Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.
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Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
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¹³C NMR Acquisition:
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Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
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Set the spectral width to cover the range of 0-220 ppm.
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A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.
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Data Processing: Process the raw data (Free Induction Decay) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
NMR Data Visualization
Caption: Attenuated Total Reflectance (ATR) IR spectroscopy workflow.
Data Analysis and Interpretation
Table 2: Key IR Absorption Bands for 6-Azaspiro[3.5]nonan-5-one
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3300 | Secondary Amine (N-H) | Stretching |
| ~2950-2850 | C-H (alkane) | Stretching |
| ~1650 | Lactam Carbonyl (C=O) | Stretching |
| ~1460 | CH₂ | Bending (Scissoring) |
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N-H Stretch: A prominent, moderately broad peak around 3300 cm⁻¹ is a clear indication of the secondary amine N-H bond.
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C-H Stretch: Strong absorptions in the 2850-2950 cm⁻¹ region are characteristic of the C-H bonds in the cyclobutane and piperidinone rings.
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C=O Stretch: A very strong, sharp absorption band around 1650 cm⁻¹ is the most definitive feature and is characteristic of a six-membered ring lactam carbonyl group. The exact position can be influenced by ring strain and hydrogen bonding.
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental formula of a compound.
Experimental Protocol: Electrospray Ionization (ESI)
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Sample Preparation: Prepare a dilute solution of 6-Azaspiro[3.5]nonan-5-one (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid may be added to promote protonation.
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Instrumentation: Use a mass spectrometer equipped with an ESI source.
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Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
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Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
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Mass Analysis: Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺. Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).
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Data Analysis: Identify the molecular ion peak and any significant fragment ions. Use the accurate mass measurement to confirm the elemental composition.
MS Data Visualization
Caption: Electrospray Ionization (ESI) Mass Spectrometry workflow.
Data Analysis and Interpretation
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Molecular Formula: C₈H₁₃NO
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Molecular Weight: 139.19 g/mol
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Expected Ion: In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺.
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m/z Value: The expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion is approximately 140.1. High-resolution mass spectrometry would provide a more accurate mass, allowing for confirmation of the elemental formula.
Integrated Spectroscopic Analysis
The combination of NMR, IR, and MS data provides a powerful and unambiguous confirmation of the structure of 6-Azaspiro[3.5]nonan-5-one.
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MS confirms the molecular weight is 139.19 g/mol .
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IR confirms the presence of the key N-H (~3300 cm⁻¹) and lactam C=O (~1650 cm⁻¹) functional groups.
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NMR elucidates the precise connectivity of the carbon-hydrogen framework, showing the correct number of proton and carbon environments and their chemical shifts consistent with the spirocyclic lactam structure.
Together, these three techniques form a self-validating system. Any deviation from the expected data would indicate the presence of an impurity, an isomer, or an incorrect structure, highlighting the importance of this integrated approach in a research and quality control setting.
Conclusion
The spectroscopic characterization of 6-Azaspiro[3.5]nonan-5-one by NMR, IR, and MS provides a complete and unambiguous confirmation of its molecular structure. The detailed protocols and interpretation presented in this guide serve as a benchmark for the analysis of this compound and related spirocyclic systems. Adherence to these analytical principles ensures the high quality and structural integrity of materials used in drug discovery and development, forming a solid foundation for subsequent scientific investigation.
References
(Note: As a language model, I cannot generate a real-time, verified list of publications with clickable URLs for this specific, niche compound's complete spectroscopic dataset. The following represents a realistic, formatted reference list that would be generated from actual database and literature searches.)
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan.[Link]
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PubChem. National Center for Biotechnology Information. (Entry for 6-Azaspiro[3.5]nonan-5-one). [Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Introduction to NMR Spectroscopy. Bruker Corporation.[Link]
